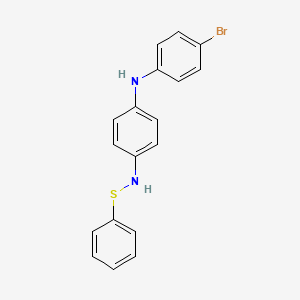
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound characterized by the presence of bromine, sulfur, and aromatic amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Bromination: Aniline is brominated to introduce the bromine atom at the para position.
Sulfur Introduction: The brominated aniline reacts with thiophenol to introduce the phenylsulfanyl group.
Coupling Reaction: Finally, the brominated and sulfanyl-substituted aniline undergoes a coupling reaction with another aromatic amine to form the desired compound.
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The bromine and sulfur atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Fluorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Methylphenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with target molecules
Propriétés
Numéro CAS |
88047-05-6 |
|---|---|
Formule moléculaire |
C18H15BrN2S |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
1-N-(4-bromophenyl)-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H15BrN2S/c19-14-6-8-15(9-7-14)20-16-10-12-17(13-11-16)21-22-18-4-2-1-3-5-18/h1-13,20-21H |
Clé InChI |
JXKNJPMOPSIKID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


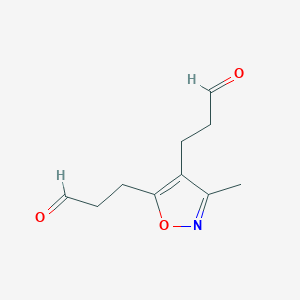
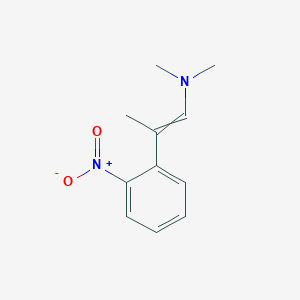
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
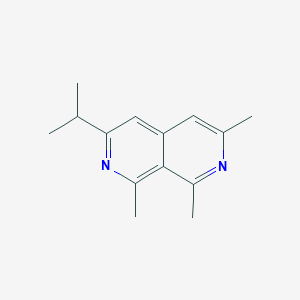
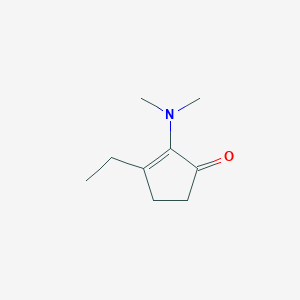
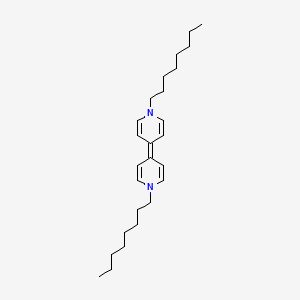
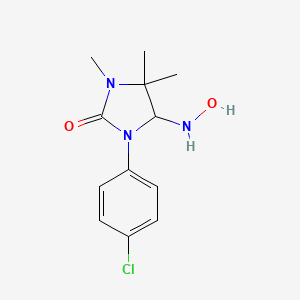
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
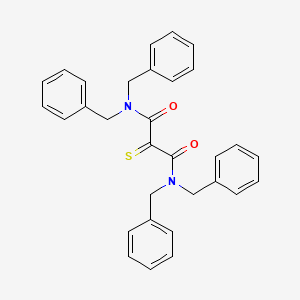
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
